
Benzene-1,3,5-tricarboxylic acid;iron
Descripción general
Descripción
Benzene-1,3,5-tricarboxylic acid;iron is a useful research compound. Its molecular formula is C9H6FeO6 and its molecular weight is 265.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Polymers and Magnetic Properties
Benzene-1,3,5-tricarboxylic acid has been utilized in the creation of coordination polymers with iron and other metals, displaying significant antiferromagnetic behavior. For instance, coordination polymers like Fe(3)(btc)(Hbtc)(OH)(H(2)O)(11) have been synthesized using hydrothermal methods. These polymers show unique magnetic properties, such as antiferromagnetic behavior, and have potential applications in magnetic materials (Nadeem, Bhadbhade, & Stride, 2010).
Electronic Structure Analysis
Research involving benzene-1,3,5-tricarboxylic acid (trimesic acid, TMA) in gas-phase has been conducted to understand its electronic structure through valence band photoemission and density functional theory calculations. This provides insights into the molecular orbital energies and changes induced by adding carboxyl groups to the benzene ring (Reisberg et al., 2016).
Hybrid Organosilica Catalysts
Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 (MCM-41-Pr-BTA) has been developed as a novel hybrid organosilica catalyst. It demonstrates significant catalytic activity in the synthesis of pharmaceutical scaffolds like 2,3-dihydroquinazolin-4(1H)-ones, offering advantages such as high yields, short reaction times, and green chemistry compatibility (Nikooei, Dekamin, & Valiey, 2020).
Self-Assembly and Molecular Interactions
Studies on benzene-1,3,5-tricarboxylic acid derivatives with amino acids have highlighted their strong tendency to aggregate in solution through intermolecular hydrogen bonding and other weak interactions. This self-assembly process is significant in understanding molecular interactions in various chemical systems (Srinivasulu et al., 2011).
Metal-Organic Frameworks (MOFs) and Adsorption Properties
The synthesis of new iron(III) coordination compounds with benzene-1,3,5-tricarboxylate anions has led to the development of MOFs with potential applications in adsorption processes. These MOFs have been studied for their ability to adsorb compounds like salicylaldehyde, indicating potential uses in purification and filtration technologies (Sotnik et al., 2014).
Nanotechnology and Photocatalysis
Benzene-1,3,5-tricarboxylic acid has found applications in nanotechnology, particularly in the synthesis of materials like ZnTiO3 nanoparticles. These nanoparticles, synthesized using sol-gel processes with benzene-1,3,5-tricarboxylic acid as a chelating agent, have shown promise in photocatalytic applications, like the degradation of pollutants (Salavati‐Niasari et al., 2016).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxylic acid derivatives, particularly benzene-1,3,5-tricarboxamides (BTAs), have gained prominence in supramolecular chemistry. Their ability to form one-dimensional nanometer-sized structures stabilized by hydrogen bonding has led to applications in polymer processing, nanotechnology, and even biomedical fields (Cantekin, De Greef, & Palmans, 2012).
Propiedades
IUPAC Name |
benzene-1,3,5-tricarboxylic acid;iron | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6.Fe/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13)(H,14,15); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJPGYVFWJIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O.[Fe] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FeO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



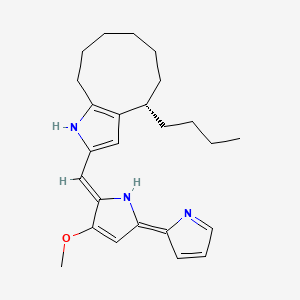
![2-((3-Ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)-1-methylpyridin-1-ium chloride](/img/structure/B8248225.png)

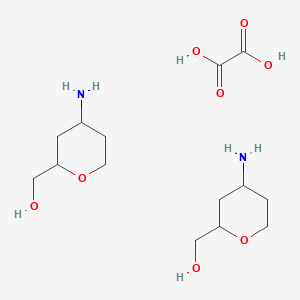
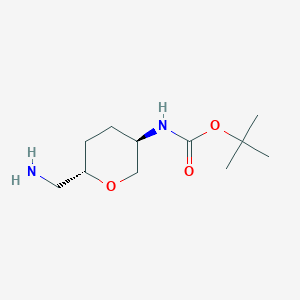
![Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B8248241.png)
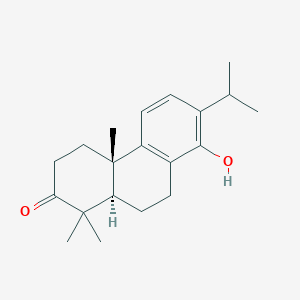

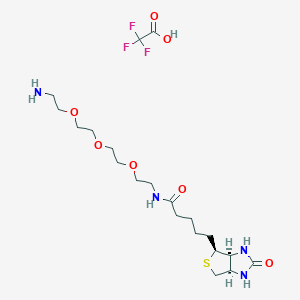
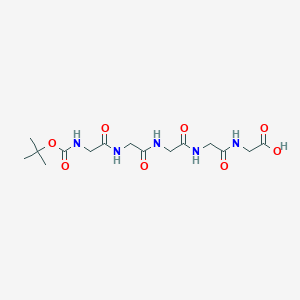
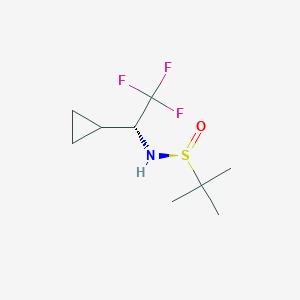
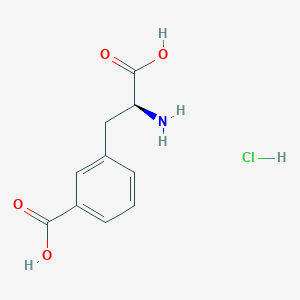
![(4S)-4-[(2R)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole](/img/structure/B8248306.png)
![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8248309.png)